Methyl 5-isopropylfuran-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-isopropylfuran-2-carboxylate, also known as methyl 5-(propan-2-yl)furan-2-carboxylate, is a chemical compound with the molecular formula C9H12O3 . It has a molecular weight of 168.19 and is typically stored at a temperature of 4°C . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H12O3/c1-6(2)7-4-5-8(12-7)9(10)11-3/h4-6H,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 168.19 .Scientific Research Applications
Synthesis of Pyrrole Derivatives
A study by Galenko et al. (2019) developed a synthesis method for methyl 5-aminopyrrole-3-carboxylates from 4-methyleneisoxazol-3-ones. This process includes steps like "cyanide Michael addition/methylation/reductive isoxazole-pyrrole transformation," leading to the creation of pyrrolo[1,2-a]pyrimidine-7-carboxylates and 2-diazo-2H-pyrrole-4-carboxylates. These compounds are significant due to their ability to produce pyrrole-containing products through intra/intermolecular azo coupling and carbenes under photolysis (Galenko et al., 2019).
Renewable PET Production
Pacheco et al. (2015) researched the use of silica molecular sieves for the Diels–Alder and dehydrative aromatization reactions between ethylene and renewable furans to produce biobased terephthalic acid precursors. Their work identified main side products in the synthesis of methyl 4-(methoxymethyl)benzene carboxylate obtained by reacting ethylene with methyl 5-(methoxymethyl)-furan-2-carboxylate (Pacheco et al., 2015).
Synthesis of Thiazole Derivatives
Yamada et al. (1995) explored a novel synthetic method for methyl 5-substituted thiazole-4-carboxylates. The synthesis involved reacting methyl 3-substituted 3-bromo-2-isocyanoacrylates with hydrogen sulfide, resulting in compounds with potential applications in various chemical processes (Yamada et al., 1995).
Radiolabeling and Biodistribution Studies
Yu et al. (2003) conducted studies on Methyl 2-(methoxycarbonyl)-2-(methylamino) bicyclo[2.1.1]-hexane-5-carboxylate (MMMHC), a potential neuroprotective drug. They focused on radiolabeling and biodistribution, showing how MMMHC could be labeled with C-11 and effectively cross the brain-blood barrier (Yu et al., 2003).
Synthesis of Arylated Furans
Fu and Doucet (2011) studied the palladium-catalyzed direct arylation of methyl 2-furoate with aryl bromides, demonstrating an alternative method for the synthesis of mono- or poly-arylated furans. This research provides valuable insight into the synthesis of complex organic compounds (Fu & Doucet, 2011).
Structural and Theoretical Investigations
Viveka et al. (2016) carried out experimental and theoretical studies on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a biologically significant pyrazole-4-carboxylic acid derivative. This work contributes to understanding the structural and spectral properties of such compounds (Viveka et al., 2016).
Safety and Hazards
The compound is classified under the GHS07 hazard class . It has several hazard statements including H227, H302, H315, H319, and H335 . Precautionary measures include P210, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .
Properties
IUPAC Name |
methyl 5-propan-2-ylfuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-6(2)7-4-5-8(12-7)9(10)11-3/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWAVSQBEMICJOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(O1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.